5-Amino-2-naphthalenesulfonic acid

Catalog No.
S577105
CAS No.
119-79-9
M.F
C10H9NO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-naphthalenesulfonic acid

CAS Number

119-79-9

Product Name

5-Amino-2-naphthalenesulfonic acid

IUPAC Name

5-azaniumylnaphthalene-2-sulfonate

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14)

InChI Key

UWPJYQYRSWYIGZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N

Synonyms

1-Naphthylamine-6-Sulfonic Acid; Cleve’s β-Acid; 6-Sulfo-1-naphthylamine; NSC 31506; NSC 4984

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[NH3+]
  • Synthesis of Nitrate Reductase

    Nitrate reductase is an enzyme that plays a crucial role in the process of anaerobic respiration in certain bacteria. 5-Amino-2-naphthalenesulfonic acid can be used as a coupling agent in the purification of this enzyme. This application was described in a research paper published in the Journal of Bacteriology, where the authors detail the use of 1,6-Cleve's acid for the efficient purification of nitrate reductase from the bacterium Escherichia coli [].

  • Detection of Nitrate Reduction

    5-Amino-2-naphthalenesulfonic acid can also be used as an indicator for the detection of nitrate reduction by anaerobic bacteria. When these bacteria reduce nitrate, they convert it to nitrite. 5-Amino-2-naphthalenesulfonic acid reacts with nitrite to form a colored complex, which can be easily detected using a spectrophotometer. This application was explored in a study published in Applied and Environmental Microbiology, where the authors highlight the use of 1,6-Cleve's acid for the sensitive and specific detection of nitrate reduction in environmental samples [].

5-Amino-2-naphthalenesulfonic acid is an organic compound classified as an aminonaphthalenesulfonic acid. It is derived from naphthalene, which is a bicyclic aromatic hydrocarbon, through the substitution of an amino group and a sulfonic acid group at specific positions on the naphthalene ring. This compound appears as a colorless solid and is primarily recognized for its role as a precursor in the synthesis of various dyes and pigments used in the textile and printing industries .

The specific mechanism of action of 5-Amino-2-naphthalenesulfonic acid in nitrate reduction detection is not well-understood. It is likely that the compound interacts with the enzymes responsible for nitrate reduction, potentially acting as a substrate or an indicator molecule. Further research is needed to elucidate the exact mechanism [].

  • Oxidation: The compound can be oxidized to form corresponding quinones, using agents such as potassium permanganate or sodium dichromate.
  • Reduction: It can undergo reduction to yield different amines or hydroxyl derivatives, often facilitated by sodium borohydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The amino and sulfonic acid groups can engage in substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents under controlled conditions .

This compound exhibits notable biological activity, particularly in microbiological applications. It is utilized in the synthesis of nitrate reductase, an enzyme crucial for the reduction of nitrates to nitrites in anaerobic bacteria. Additionally, it serves as a detection agent for nitrate reduction by these microorganisms, highlighting its importance in environmental microbiology .

Several methods are employed for synthesizing 5-amino-2-naphthalenesulfonic acid:

  • Reduction of 1-Nitronaphthalene-5-sulfonic Acid: A common method involves reducing 1-nitronaphthalene-5-sulfonic acid using sodium hydroxide, which converts it to 5-amino-1-naphthol.
  • Sulfonation of 1-Aminonaphthalene: In industrial settings, this compound is often produced through the sulfonation of 1-aminonaphthalene under controlled conditions to ensure selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .

5-Amino-2-naphthalenesulfonic acid has diverse applications across various fields:

  • Dyes and Pigments: It is primarily used as a precursor in dye manufacturing, contributing significantly to the textile and printing industries.
  • Biochemical Research: The compound plays a role in biochemical assays involving nitrate reductase and is instrumental in studying anaerobic bacteria.
  • Electropolymerization: It is also utilized in electropolymerization processes to create conducting polymers .

Research indicates that 5-amino-2-naphthalenesulfonic acid interacts with its targets through electropolymerization. The primary biochemical pathways affected involve the synthesis of nitrate reductase and detection mechanisms for nitrate reduction by anaerobic bacteria. Environmental factors such as the presence of perchloric acid solutions can influence its efficacy and stability during these interactions .

Several compounds share structural similarities with 5-amino-2-naphthalenesulfonic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-AminonaphthaleneContains an amino group on naphthalenePrecursor for various dyes
2-Naphthalenesulfonic AcidSulfonic acid group at position 2 on naphthaleneUsed mainly in dye production
4-Aminobenzenesulfonic AcidAmino group on benzene with a sulfonic acid substituentUsed in pharmaceuticals and dyes
1-NitronaphthaleneNitro group instead of amino groupPrecursor for various chemical syntheses

5-Amino-2-naphthalenesulfonic acid is unique due to its specific positioning of functional groups that enhance its reactivity and utility in dye synthesis and biological applications. Its zwitterionic nature allows it to participate effectively in intermolecular interactions, distinguishing it from other aminonaphthalenes .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.03031432 g/mol

Monoisotopic Mass

223.03031432 g/mol

Heavy Atom Count

15

Appearance

Powder

UNII

59G56TB11B

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 10 companies with hazard statement code(s):;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51548-48-2
119-79-9

General Manufacturing Information

2-Naphthalenesulfonic acid, 5-amino-: ACTIVE

Dates

Modify: 2023-08-15

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